氨基-吡啶-4-基-乙酸

描述

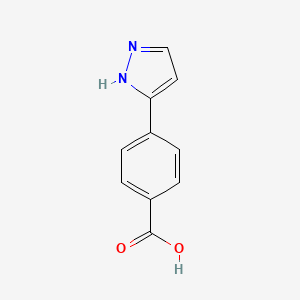

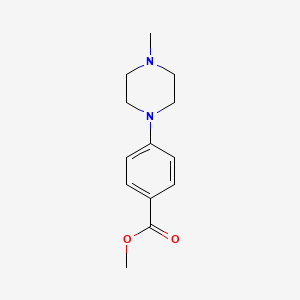

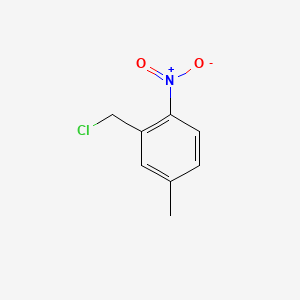

Amino-pyridin-4-yl-acetic acid is a chemical compound with the molecular formula C7H9ClN2O2 . It is used in various chemical reactions and has potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of Amino-pyridin-4-YL-acetic acid involves several steps. One method involves the acetylation of 4-aminopyridine with acetic anhydride to produce 4-acetylaminopyridine . Another method involves the reaction of amidines with α-amino acid alkynyl ketones, which is a versatile route to pyrimidin-4-yl substituted α-amino acids .Molecular Structure Analysis

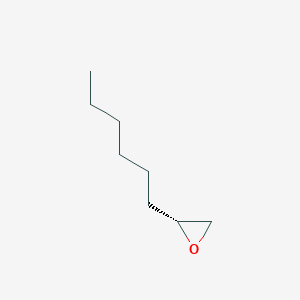

The molecular structure of Amino-pyridin-4-YL-acetic acid consists of a pyridine ring attached to an acetic acid group . The molecular weight of this compound is 188.612 Da .Chemical Reactions Analysis

Amino-pyridin-4-YL-acetic acid can undergo various chemical reactions. For instance, when the neutral or basic aqueous solutions containing 4-aminopyridine are heated for concentration, partial hydrolysis to 4-pyridone is observed .科学研究应用

Chemical Synthesis

Amino-pyridin-4-YL-acetic acid is used in the synthesis of various chemical compounds. For instance, it is used to prepare 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids . It is also used in the synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives .

Antimicrobial Activity

Compounds synthesized from Amino-pyridin-4-YL-acetic acid have shown antimicrobial activity. For example, 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids have demonstrated variable and modest activity against certain strains of bacteria and fungi .

Antioxidant Activity

Certain phenolic compounds derived from Amino-pyridin-4-YL-acetic acid have shown significant antioxidant activity. For instance, compound 7l scavenged DPPH radical with an inhibitory rate of 41.48% at a concentration of 1 μM, which was much higher than that of the well-known antioxidant Trolox .

Lipid Peroxidation Suppression

The same compound 7l has also shown remarkable suppression of lipid peroxidation with a rate of 88.76% at a concentration of 100 μM .

Antiviral Activity

Certain indole derivatives synthesized from Amino-pyridin-4-YL-acetic acid have shown considerable antiviral activity. For example, ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate and its derivatives possessed considerable antiviral activity with IC50 ranged between 5 and 6 μg/ml .

Protein Kinase Inhibitory Potency

After preparing (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, derivatives were synthesized and evaluated toward a panel of protein kinases. The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .

作用机制

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Amino-pyridin-4-YL-acetic acid may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that Amino-pyridin-4-YL-acetic acid could affect similar pathways.

Result of Action

Based on the broad spectrum of biological activities associated with similar compounds , it is likely that the compound could have diverse effects at the molecular and cellular level.

Action Environment

It is known that the broad application of similar compounds arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .

安全和危害

未来方向

属性

IUPAC Name |

2-amino-2-pyridin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6(7(10)11)5-1-3-9-4-2-5/h1-4,6H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTCAQMPNJVACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400775 | |

| Record name | AMINO-PYRIDIN-4-YL-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-pyridin-4-YL-acetic acid | |

CAS RN |

53339-65-4 | |

| Record name | AMINO-PYRIDIN-4-YL-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1586798.png)

![1-[(Ammoniooxy)methyl]-2-bromobenzene chloride](/img/structure/B1586815.png)